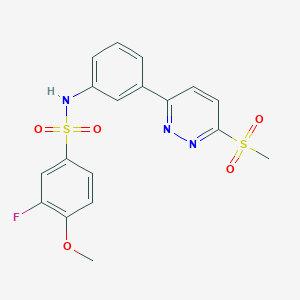
3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. This application is significant in treating cancer, as the compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) studied benzenesulfonamides for their potential as carbonic anhydrase inhibitors. These compounds showed interesting cytotoxic activities and strongly inhibited human cytosolic isoforms hCA I and II, suggesting their potential in anti-tumor activity and as a therapeutic option (Gul et al., 2016).
Inhibition of Phosphatidylinositol 3-Kinase
Norman (2014) evaluated the use of benzenesulfonamide derivatives as inhibitors of phosphatidylinositol 3-kinase. This application is particularly relevant in treating idiopathic pulmonary fibrosis and cough, as indicated in the study (Norman, 2014).
Antitubulin Agents and STAT3 Signaling Inhibitors
Lai, Lee, Chuang, Chang, Tsai, Chen, Huang, Wu, Teng, Pan, Liu, Mehndiratta, and Liou (2015) discovered that N-sulfonyl-aminobiaryl derivatives, including benzenesulfonamides, act as novel antitubulin agents. These compounds also inhibit the phosphorylation of STAT3, offering potential as potent anticancer agents targeting both STAT3 and tubulin (Lai et al., 2015).
Potential as COX-2 Inhibitors
Hashimoto, Imamura, Haruta, and Wakitani (2002) synthesized benzenesulfonamide derivatives and evaluated their ability to inhibit COX-2 enzymes. The study found that the introduction of a fluorine atom notably increased COX-1/COX-2 selectivity, indicating potential therapeutic utility in diseases like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Cognitive Enhancing Properties
Hirst, Stean, Rogers, Sunter, Pugh, Moss, Bromidge, Riley, Smith, Bartlett, Heidbreder, Atkins, Lacroix, Dawson, Foley, Regan, and Upton (2006) explored the cognitive enhancing properties of certain benzenesulfonamide derivatives. Their study demonstrated that these compounds could potentially be used in treating cognitive deficits such as those found in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-27-17-8-6-14(11-15(17)19)29(25,26)22-13-5-3-4-12(10-13)16-7-9-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOPEXFWREQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

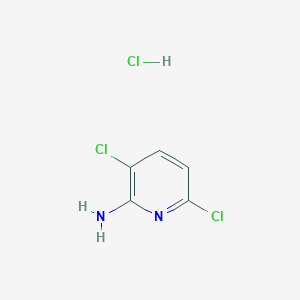
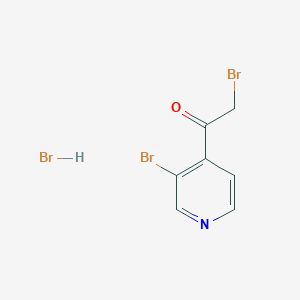
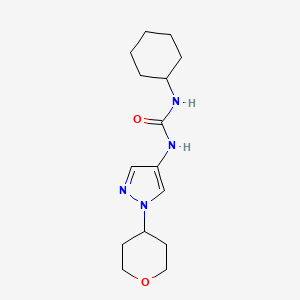
![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)
![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride](/img/structure/B2466518.png)

![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2466520.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)
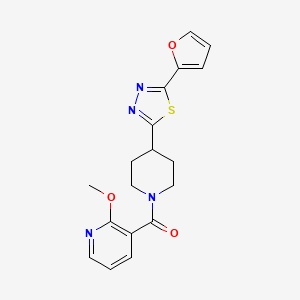

![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2466530.png)